1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
Description
This compound is a 1,2,3-triazole derivative featuring a pyrrolidine ring substituted at the 3-position with a 4-(trifluoromethyl)benzoyl group. The trifluoromethyl (CF₃) moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or enzyme targeting . Its synthesis likely follows copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .
Properties
IUPAC Name |
[3-(triazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c15-14(16,17)11-3-1-10(2-4-11)13(22)20-7-5-12(9-20)21-8-6-18-19-21/h1-4,6,8,12H,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQWUGUXRHZVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is typically carried out under mild conditions using copper(I) as a catalyst. The reaction involves the coupling of an azide derivative of pyrrolidine with an alkyne derivative of benzoyl trifluoromethyl .
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group in the compound can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This binding is facilitated by the triazole ring, which forms stable interactions with the enzyme’s amino acid residues .
The compound also affects cellular pathways by modulating the activity of signaling proteins. For example, it can inhibit the phosphorylation of key proteins involved in cell proliferation and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s uniqueness lies in its pyrrolidine-triazole backbone and 4-(trifluoromethyl)benzoyl substituent. Below is a comparison with key analogs:
Biological Activity
The compound 1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole represents a novel structure within the realm of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a 1,2,3-triazole ring linked to a pyrrolidine moiety , with a trifluoromethyl group and a benzoyl substituent . The trifluoromethyl group is particularly noteworthy as it often enhances the lipophilicity and metabolic stability of organic compounds, potentially increasing their bioavailability and interaction with biological targets.
Anti-inflammatory Activity
The anti-inflammatory potential of triazoles has been documented in various studies. Compounds structurally related to this compound have exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For example:
- A series of triazole-linked compounds exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2 . This suggests that similar modifications in our target compound could yield comparable anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with their structural features. The presence of electron-withdrawing groups like trifluoromethyl can enhance interactions with biological targets by stabilizing the compound's conformation for better receptor binding.
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity; enhances membrane permeability |
| Benzoyl Moiety | Potentially increases binding affinity to target proteins |
| Triazole Ring | Confers antimicrobial and anti-inflammatory properties |
Case Studies
Although direct studies on this compound are scarce, related compounds provide insight into its potential applications:
- Antibacterial Activity : A study demonstrated that triazole derivatives with similar structural motifs showed promising activity against resistant strains of bacteria .
- Anti-inflammatory Effects : Research indicated that certain triazole derivatives effectively inhibited COX enzymes, suggesting that our compound might exhibit similar properties .
Q & A
(Basic) What are the optimal synthetic conditions for this compound using Cu-catalyzed azide-alkyne cycloaddition (CuAAC)?
Answer:
The CuAAC reaction typically employs copper sulfate (1.0 equiv) and sodium ascorbate in a THF/water (1:1) solvent system at 50°C for 16 hours. After reaction completion, purification via column chromatography (e.g., ethyl acetate/hexane gradients) yields the product with ~60–80% efficiency. The trifluoromethylbenzoyl group’s electron-withdrawing nature necessitates precise stoichiometric control to avoid side reactions .
(Advanced) How do Ag-Zn catalysts compare to Cu catalysts in triazole synthesis?
Answer:
Ag-Zn nanoheterostructured catalysts enhance regioselectivity for 1,4-disubstituted triazoles (e.g., 83% yield for 4-(4-fluorophenyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole) and tolerate steric hindrance better than Cu. However, Cu remains superior for aqueous-phase reactions due to its robust oxidative stability. Mechanistic studies suggest Ag-Zn’s dual active sites lower activation barriers for alkyne-azide binding .
(Basic) Which spectroscopic methods confirm structural integrity?
Answer:
- 1H/13C NMR : Characteristic peaks for the trifluoromethyl group (δ ~120–125 ppm in 19F NMR) and triazole protons (δ 7.5–8.5 ppm).
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C15H14F3N4O: 347.1042; observed: 347.1045).
- X-ray crystallography (if available) resolves regiochemistry .
(Advanced) How can computational methods predict nonlinear optical (NLO) properties?
Answer:
Polarizable Continuum Model (PCM)-DFT calculations evaluate solvent effects on hyperpolarizability (β) and dipole moments. For analogous triazoles, electron-withdrawing groups (e.g., -CF3) enhance NLO responses by stabilizing charge-transfer states. Basis sets like 6-311++G(d,p) and hybrid functionals (e.g., CAM-B3LYP) yield accurate predictions .
(Advanced) How to resolve conflicting NMR data across synthesis batches?
Answer:
Contradictions in coupling constants (e.g., J = 2.9–8.3 Hz for triazole protons) may arise from solvent polarity or rotameric equilibria. Use high-field NMR (≥500 MHz) with deuterated solvents (CDCl3 or DMSO-d6) and variable-temperature experiments to distinguish dynamic effects. Cross-validate with 2D NMR (COSY, HSQC) .
(Basic) What purification strategies are effective post-synthesis?
Answer:
- Column chromatography : Silica gel with ethyl acetate/hexane (10–30% gradient).
- Recrystallization : Use ethanol or dichloromethane/hexane mixtures.
- HPLC : Reverse-phase C18 columns for high-purity batches (>95%) .
(Advanced) How to improve CuAAC yields for sterically hindered intermediates?
Answer:
- Increase catalyst loading (1.5–2.0 equiv CuI).
- Use microwave-assisted heating (80°C, 30 min) to accelerate kinetics.
- Polar aprotic solvents (DMF or DMSO) enhance solubility of bulky substrates .
(Basic) How does the -CF3 group influence reaction design?
Answer:
The -CF3 group’s strong electron-withdrawing effect deactivates the benzoyl ring, directing electrophilic substitutions to meta positions. This necessitates protection/deprotection strategies during functionalization. Its hydrophobicity also impacts solubility, requiring solvent optimization .
(Advanced) What solvent effects govern cycloaddition kinetics?
Answer:
Aqueous solvents stabilize Cu(I) intermediates via ligand exchange (e.g., ascorbate coordination), accelerating cycloaddition. Conversely, nonpolar solvents (toluene) slow reactions but improve regioselectivity. Solvent polarity correlates with dielectric constant (ε): higher ε reduces activation energy by stabilizing dipolar transition states .
(Advanced) Can structural analogs guide hypotheses about biological activity?
Answer:
Analogous pyrrolidinyl triazoles (e.g., 3-(2H-triazol-2-yl)pyrrolidine derivatives) exhibit GABA receptor antagonism (IC50 ~10 nM) and insecticidal activity. The trifluoromethyl group may enhance membrane permeability and metabolic stability, suggesting potential CNS or agrochemical applications. Validate via in vitro assays (e.g., enzyme inhibition screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
